molecular formula C25H27N3O4 B15106050 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B15106050
M. Wt: 433.5 g/mol
InChI Key: PYPLWCDAHPEZJQ-UHFFFAOYSA-N
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Description

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole and benzodioxin moieties can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of various enzymes . The benzodioxin moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of three distinct moieties, each contributing to its potential biological activity and stability. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C25H27N3O4/c29-24(11-5-6-18-16-26-20-8-2-1-7-19(18)20)27-12-14-28(15-13-27)25(30)23-17-31-21-9-3-4-10-22(21)32-23/h1-4,7-10,16,23,26H,5-6,11-15,17H2

InChI Key

PYPLWCDAHPEZJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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